2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid
Description
The compound 2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a norbornane-derived molecule featuring a bicyclo[2.2.1]heptane (norbornane) core. The structure includes two functional groups:
- A tert-butoxycarbonyl (Boc)-protected amino group at the 2-position, providing steric protection for the amine during synthetic processes.
- An acetic acid moiety at the same 2-position, enabling reactivity as a carboxylic acid derivative.
The molecular formula is inferred to be C₁₃H₂₁NO₄ (molecular weight: ~255.3 g/mol), aligning with structurally similar compounds in literature . This compound is likely used as a building block in pharmaceutical synthesis, leveraging the rigidity of the norbornane scaffold to influence conformational properties of target molecules. Synthesis methods involve coupling bicyclo[2.2.1]heptane derivatives with Boc-protected amino acids, as described in analogous procedures .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(1-bicyclo[2.2.1]heptanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10(11(16)17)14-6-4-9(8-14)5-7-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
ZUGAMSIUFNQVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CCC(C1)CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves:
- Construction or introduction of the bicyclo[2.2.1]heptane skeleton.
- Functionalization of the bicyclic ring to introduce the amino acid moiety.
- Protection of the amino group with a tert-butoxycarbonyl group to stabilize it during subsequent reactions.
Two main synthetic routes are reported in the literature:
Alkylation of Malonic Esters with Bicyclo[2.2.1]heptane Derivatives
A classical and well-documented approach involves the alkylation of malonic esters with halogen-substituted bicyclo[2.2.1]heptane derivatives, followed by functional group transformations to yield the target amino acid derivative.
Step 1: Preparation of the sodio derivative of tert-butyl malonic ester
Sodium hydride is added in slight excess to a solution of tert-butyl malonic ester in an inert solvent such as anhydrous benzene. The reaction is heated to 60–80 °C with stirring until hydrogen gas evolution ceases, indicating formation of the sodio derivative.
Step 2: Reaction with bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride
An equimolar amount of bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride dissolved in anhydrous benzene is added to the sodio derivative solution. The mixture is refluxed for about 5–20 minutes to effect acylation.
Step 3: Workup and purification
The reaction mixture is cooled, excess sodium hydride is quenched with anhydrous p-toluene sulfonic acid, and the mixture is filtered. The solvent is removed under reduced pressure, and the residue is treated with glacial acetic acid containing p-toluene sulfonic acid and acetic anhydride, then refluxed for one hour.
Step 4: Isolation of the product
After cooling, the mixture is poured over crushed ice, neutralized with sodium hydroxide, and extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and solvent removed under reduced pressure to yield the amino acid derivative as an oil.
Step 5: Hydrogenation
To saturate any unsaturated intermediates, the product is dissolved in benzene and hydrogenated over palladium on carbon under hydrogen pressure at 25 °C. After filtration and solvent removal, the pure bicyclo[2.2.1]heptane amino acid derivative is obtained.
This method is supported by the patent literature describing ketone and malonic ester derivatives of bicyclo[2.2.1]heptane, highlighting the efficiency and reproducibility of this synthetic route.
Protection of the Amino Group with tert-Butoxycarbonyl
The amino group in the bicyclic amino acid is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during synthesis and purification.
The Boc protection is typically introduced by reacting the free amino acid or its derivatives with di-tert-butyl dicarbonate under mild conditions.
This protection step is crucial for stabilizing the amino acid and enabling further synthetic manipulations.
Alternative Synthetic Approaches
Recent research describes the use of Diels-Alder reactions to construct bicyclo[2.2.1]heptane skeletons with oxy-functionalized bridgehead carbons, which can serve as versatile intermediates for further functionalization including amino acid formation.
The intermolecular Diels-Alder reaction of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes provides access to bicyclo[2.2.1]heptane derivatives.
Intramolecular Diels-Alder reactions can generate tricyclic frameworks containing bicyclo[2.2.1]heptane units, which can be further modified to introduce amino acid functionalities.
While these methods are more complex and specialized, they offer novel routes to bicyclic amino acids with potential for structural diversification.
Data Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used for deprotection.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Biological Studies: Investigated for its interactions with biological molecules and potential as a drug candidate.
Industrial Applications: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and analogous bicyclo derivatives:
Key Differences and Implications
Azabicyclo Derivatives: The inclusion of nitrogen in the bicyclo ring (e.g., 2-aza or 7-aza) introduces polarity, improving aqueous solubility and enabling hydrogen-bonding interactions . Bicyclo[1.1.1]pentane: This highly strained scaffold is prized in medicinal chemistry for its bioisosteric replacement of aromatic rings, reducing metabolic degradation. The trifluoromethyl group further enhances metabolic stability .
Functional Group Effects :
- Boc Protection : All compounds share Boc-protected amines, but placement (side chain vs. ring nitrogen) affects deprotection kinetics and steric accessibility .
- Trifluoromethyl Group : Unique to the bicyclo[1.1.1]pentane derivative, this group increases lipophilicity (logP) and resistance to oxidative metabolism .
Synthetic Utility :
Biological Activity
The compound 2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a bicyclic amino acid derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₃H₁₉NO₄
- Molecular Weight: 241.29 g/mol
- CAS Registry Number: 155976-13-9
The compound features a bicyclic structure, which contributes to its unique biological activity. The tert-butoxycarbonyl (Boc) group is often used in organic synthesis to protect amine groups, enhancing the compound's stability and reactivity in various biological contexts.
Research indicates that compounds similar to 2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or hormones.
- Receptor Modulation : The structural features may allow it to interact with various receptors, including those involved in pain modulation and inflammation.
- Antioxidant Properties : Preliminary data indicate potential antioxidant activity, which can mitigate oxidative stress in biological systems.
Case Studies and Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is crucial for evaluating its therapeutic potential:
- Absorption : High gastrointestinal absorption has been noted due to its lipophilic nature.
- Distribution : The compound is expected to cross the blood-brain barrier (BBB), making it a candidate for neurological applications.
- Metabolism : Metabolic pathways are yet to be fully elucidated; however, the presence of the Boc group suggests it may undergo hydrolysis in physiological conditions.
- Excretion : Primarily excreted via renal pathways.
Q & A
Q. What are the key steps and conditions for synthesizing 2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid?
The synthesis involves multi-step reactions, starting with the functionalization of the bicyclo[2.2.1]heptane core. Critical steps include:
- Protection of the amino group using tert-butoxycarbonyl (Boc) under anhydrous conditions, typically with Boc-anhydride in dichloromethane (DCM) at 0–25°C .
- Carboxylic acid activation via coupling reagents (e.g., DCC or EDC) to facilitate subsequent reactions.
- Purification using column chromatography or recrystallization to achieve >95% purity. Key parameters include solvent choice (e.g., ethyl acetate/hexane mixtures) and temperature control to minimize side products .
Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., Boc-protected amine at δ 1.4 ppm for tert-butyl protons) and bicyclic framework signals .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the bicyclo[2.2.1]heptane moiety .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 296.16 for CHNO) .
Q. What are the recommended storage conditions to maintain stability?
The compound is stable under inert atmospheres (N or Ar) at –20°C. Avoid:
- Moisture : Hydrolysis of the Boc group can occur in humid environments.
- Strong acids/bases : Degrades the carbamate linkage .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during Boc protection?
Optimization strategies include:
- Solvent Selection : Use DCM or THF for Boc protection to enhance solubility and reduce byproduct formation.
- Catalyst Addition : DMAP (4-dimethylaminopyridine) accelerates Boc-anhydride activation, improving yield .
- Temperature Control : Maintain 0–5°C during Boc group introduction to prevent racemization or decomposition .
Q. What mechanistic insights exist for its potential biological activity as an amino acid derivative?
Preliminary studies suggest interactions with:
- Enzyme Active Sites : The bicyclic structure may mimic proline analogs, influencing substrate binding in peptidases or kinases.
- Receptor Binding : Computational docking (e.g., AutoDock Vina) predicts moderate affinity (K ~10–50 µM) for hydrophobic binding pockets . Experimental validation requires assays like surface plasmon resonance (SPR) or fluorescence polarization .
Q. What safety protocols are critical for handling this compound in the laboratory?
Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How is this compound utilized in peptide synthesis or as a building block?
Applications include:
- Boc-Protected Intermediate : The Boc group is acid-labile, enabling selective deprotection during solid-phase peptide synthesis (SPPS) .
- Conformational Restriction : The bicyclo[2.2.1]heptane core imposes rigidity, enhancing peptide stability against proteolysis .
- Derivatization : The carboxylic acid can be coupled to resins or other amino acids using HATU or PyBOP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
